

# ARP-100 vs. Marimastat: At a Glance

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## Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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The table below provides a direct comparison of the core characteristics of these two inhibitors.

Feature	ARP-100	Marimastat
Primary Target	MMP-2 (Gelatinase-A) [1] [2] [3]	Broad-spectrum MMP inhibitor [4]
Key Characteristic	Highly selective	Broad-spectrum
Mechanism of Action	Binds to the S1' pocket of MMP-2 [1] [2]	Covalently binds to the zinc atom in the MMP active site with a collagen-mimicking hydroxamate structure [4]
IC50 for MMP-2	12 nM [1] [2]	6 nM [4]
IC50 for MMP-9	200 nM (0.2 µM) [1] [2]	3 nM [4]
Selectivity Example	>50,000 nM for MMP-1 and MMP-7 [1]	5 nM for MMP-1, 13 nM for MMP-7 [4]
Key Research Applications	Studying specific roles of MMP-2 in cancer cell invasion and migration [3] [5]	Investigating pan-MMP effects in processes like metastasis, angiogenesis, and fibrosis [4]

## Experimental Data and Protocols

Here is a summary of experimental findings and common methodologies used in research with these compounds.

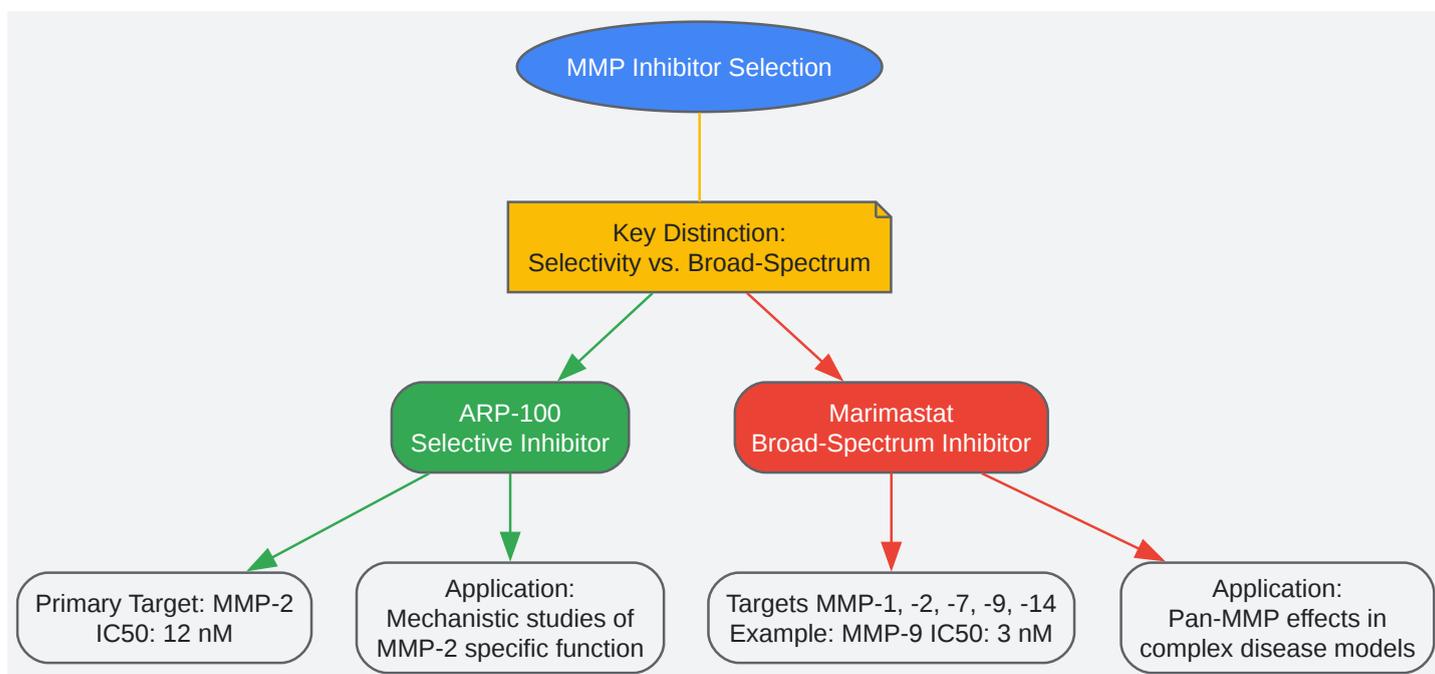
- **In Vitro Anti-Invasive Properties:** **ARP-100**, at a concentration of **50 nM**, demonstrated a significant reduction in the total number of invasive structures formed by HT1080 sarcoma cells in a Matrigel invasion model [1].
- **Comparison with Novel Compounds:** In a study on breast cancer cells (MDA-MB-231), **ARP-100** was used as a reference inhibitor. Concentrations in the range of **1–100 µM** were tested for cytotoxicity, showing no significant effects on cell viability in monolayer cultures at doses up to **25 µM** [3] [5]. In the same study, the anti-migratory effect of **ARP-100** in 3D spheroid models was observed at a concentration of **40 µM** [5].
- **Effects on Spheroid Growth and Invasion:** In human glioma cell lines (U251 and GaMG), **Marimastat** at **10 µM** strongly inhibited tumor invasion in a co-culture spheroid model and reduced U251 spheroid growth by 65%. It also significantly reduced cell proliferation by 54% at this concentration and completely inhibited cell growth at **50 µM** over six days [4].
- **In Vivo Effects:** In a mouse model of liver fibrosis, Marimastat was administered at **100 mg/kg** via orogastric gavage twice daily for one week. The treatment significantly reduced serum markers of liver injury (ALT) and downregulated pro-fibrogenic genes, though it also increased collagen deposition by inhibiting fibrolysis [4].

## Choosing the Right Inhibitor for Your Research

The choice between **ARP-100** and Marimastat fundamentally depends on the goal of your experiment.

- **Use ARP-100** when your research question requires **high selectivity for MMP-2**. Its targeted action helps isolate the specific biological functions of MMP-2 from other MMPs, making it ideal for mechanistic studies [1] [2] [3].
- **Use Marimastat** when a **broad-spectrum MMP blockade** is desired. It is suitable for investigating processes where multiple MMPs act redundantly or synergistically, such as in advanced disease models of metastasis or inflammation [4].

To help visualize the core differences in their action, the following diagram summarizes their inhibitory profiles and key characteristics.



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## References

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